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Cat. No.: B080103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diboron dioxide (B₂O₂) is a chemical compound of boron and oxygen. Understanding its

fundamental properties is crucial for various research and development applications, including

materials science and as a potential intermediate in chemical synthesis. This technical guide

provides a summary of the key computed properties of diboron dioxide, drawing from

established computational chemistry databases and theoretical studies. While detailed

experimental protocols for its synthesis and characterization are often found within

subscription-based scientific literature, this guide outlines the common experimental techniques

used and presents the available computed data in a structured format.

Computed Properties of Diboron Dioxide
The following tables summarize the key computed properties of diboron dioxide, primarily

sourced from the PubChem and NIST Chemistry WebBook databases. These values are

derived from computational models and provide valuable insights into the molecular

characteristics of B₂O₂.

Table 1: General and Molecular Properties[1]
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Property Value
Computational
Method/Source

Molecular Weight 53.63 g/mol PubChem 2.2

Exact Mass 54.0084396 Da PubChem 2.2

Molecular Formula B₂O₂ PubChem 2.2

IUPAC Name oxo(oxoboranyl)borane Lexichem TK 2.7.0

InChI InChI=1S/B2O2/c3-1-2-4 InChI 1.0.6

InChIKey
MTKRXXSLFWZJTB-

UHFFFAOYSA-N
InChI 1.0.6

Canonical SMILES B(=O)B=O OEChem 2.3.0

CAS Number 13766-28-4 ChemIDplus; EPA DSSTox

Table 2: Computed Physicochemical Properties[1]
Property Value

Computational
Method/Source

Hydrogen Bond Donor Count 0 Cactvs 3.4.8.18

Hydrogen Bond Acceptor

Count
2 Cactvs 3.4.8.18

Rotatable Bond Count 0 Cactvs 3.4.8.18

Topological Polar Surface Area 34.1 Å² Cactvs 3.4.8.18

Heavy Atom Count 4 PubChem

Covalently-Bonded Unit Count 1 PubChem

Complexity 25.0 Cactvs 3.4.8.18

Table 3: Computed Vibrational Frequencies[2]
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Vibrational Mode Frequency (cm⁻¹) Experimental Method

B-O Stretch (Σu+) 1898.9
Infrared Spectroscopy (in solid

Argon)

Bend (Πu) 213
Infrared Spectroscopy (in solid

Argon)

Experimental Methodologies
While the full experimental details for the synthesis and characterization of diboron dioxide
require access to primary research articles, the following methodologies are commonly cited in

the literature.

Synthesis
The synthesis of diboron dioxide often involves high-temperature reactions. One cited method

involves the vaporization of strontium borate (SrB₂O₄) at temperatures in the range of 1310 to

1442 K. This process generates various vapor species, including B₂O₂.

Characterization
Knudsen-Effusion Mass Spectrometry: This technique is employed to study the vaporization

behavior of compounds at high temperatures. In the context of B₂O₂, it has been used to

identify the gaseous species produced during the heating of metal borates. The apparatus

typically consists of a Knudsen cell (an effusion cell) coupled with a mass spectrometer. The

sample is heated in the cell, and the effusing vapor is ionized and analyzed by the mass

spectrometer to determine its composition.

Infrared Spectroscopy: The vibrational modes of diboron dioxide have been studied using

infrared (IR) spectroscopy.[1] In a common experimental setup, the molecule is isolated in an

inert gas matrix, such as solid argon, at low temperatures.[2] This matrix isolation technique

prevents the molecules from aggregating and allows for the measurement of the vibrational

spectrum of individual B₂O₂ molecules. The resulting IR spectrum reveals characteristic

absorption bands corresponding to the stretching and bending vibrations of the molecule.

Computational Methods
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The computed properties listed in the tables are typically derived from quantum chemical

calculations. These methods solve the Schrödinger equation for the molecule to predict its

electronic structure and properties. Common levels of theory used for such calculations

include:

Density Functional Theory (DFT): Methods like B3LYP are widely used to calculate

molecular geometries, vibrational frequencies, and other properties with a good balance of

accuracy and computational cost.

Ab initio methods: High-level methods such as Møller-Plesset perturbation theory (e.g., MP2)

and coupled-cluster theory (e.g., CCSD(T)) can provide more accurate results, especially for

thermochemical data, but are computationally more demanding.

The specific software packages used for these computations include Gaussian, GAMESS, and

others. The choice of basis set (e.g., 6-311+G(d,p)) is also a critical parameter that affects the

accuracy of the calculations.

Logical Workflow for Computational Property
Determination
The following diagram illustrates a typical workflow for the computational determination of the

properties of a molecule like diboron dioxide.
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Computational Workflow for Diboron Dioxide Properties
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Caption: A flowchart illustrating the typical computational workflow for determining the

properties of diboron dioxide.
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Theoretical Reaction Pathway: B₂O₂ with H₂
A theoretical study has investigated the potential energy surface for the reaction of diboron
dioxide with molecular hydrogen.[3] This type of computational study is crucial for

understanding the reactivity and potential chemical transformations of B₂O₂. The diagram

below outlines a proposed reaction mechanism.

Proposed Reaction Pathway of B₂O₂ with H₂
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b080103?utm_src=pdf-body-img
https://www.benchchem.com/product/b080103?utm_src=pdf-custom-synthesis
https://apps.dtic.mil/sti/html/tr/AD0686228/index.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C13766284&Units=SI&Mask=FFFF
https://www.researchgate.net/publication/231636975_Theoretical_Study_of_the_Reaction_Mechanism_of_BO_B2O2_and_BS_with_H2
https://www.benchchem.com/product/b080103#what-are-the-computed-properties-of-diboron-dioxide
https://www.benchchem.com/product/b080103#what-are-the-computed-properties-of-diboron-dioxide
https://www.benchchem.com/product/b080103#what-are-the-computed-properties-of-diboron-dioxide
https://www.benchchem.com/product/b080103#what-are-the-computed-properties-of-diboron-dioxide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b080103?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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